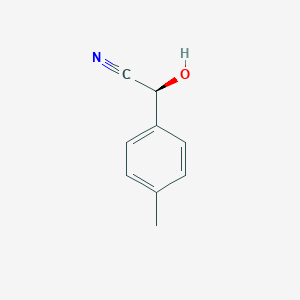
(S)-(-)-4-Methylmandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-4-Methylmandelonitrile is a chemical compound with the molecular formula C9H9NO. It is a chiral molecule and exists in two enantiomeric forms, (S)-(-)-4-Methylmandelonitrile and (R)-(+)-4-Methylmandelonitrile. The (S)-(-)-4-Methylmandelonitrile is of great interest to scientific researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (S)-(-)-4-Methylmandelonitrile is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the nitrile group. The compound has also been shown to exhibit chiral recognition properties, which makes it useful in asymmetric synthesis.
Biochemical and Physiological Effects:
(S)-(-)-4-Methylmandelonitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-(-)-4-Methylmandelonitrile in laboratory experiments is its high enantiomeric excess. This makes it useful in the synthesis of chiral compounds, where the chirality of the starting material is critical to the success of the reaction. However, one of the limitations of using (S)-(-)-4-Methylmandelonitrile is its cost, which can be relatively high compared to other starting materials.
Zukünftige Richtungen
There are many potential future directions for the study of (S)-(-)-4-Methylmandelonitrile. One area of interest is its use in the synthesis of new chiral compounds for use in pharmaceuticals. Another potential direction is the study of its chiral recognition properties, which could lead to the development of new chiral sensors and catalysts. Additionally, the use of (S)-(-)-4-Methylmandelonitrile in the synthesis of new materials, such as chiral polymers and liquid crystals, is also an area of interest.
Synthesemethoden
The synthesis of (S)-(-)-4-Methylmandelonitrile can be achieved through various methods. One of the most common methods is through the reaction of (S)-(-)-1-phenylethanol with potassium cyanide in the presence of a catalyst. The reaction yields (S)-(-)-4-Methylmandelonitrile with high enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-4-Methylmandelonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a chiral building block in the synthesis of pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral compounds, including chiral amino acids and chiral β-lactams. (S)-(-)-4-Methylmandelonitrile has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
105452-15-1 |
|---|---|
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
KKGXJLAWLSJRGK-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C#N)O |
SMILES |
CC1=CC=C(C=C1)C(C#N)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C#N)O |
Synonyme |
(S)-(-)-4-METHYLMANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)
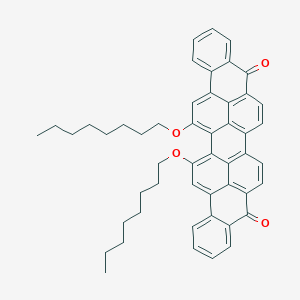
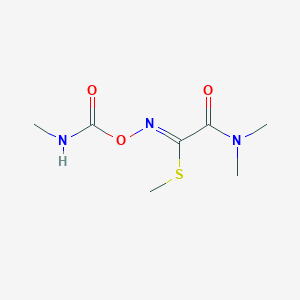
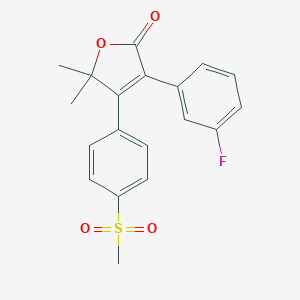
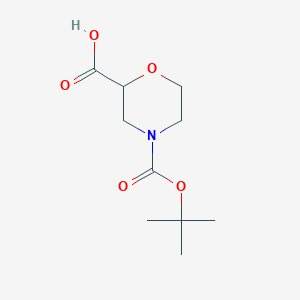
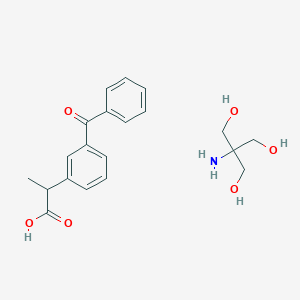
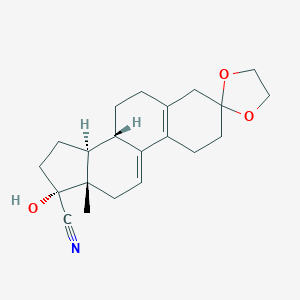
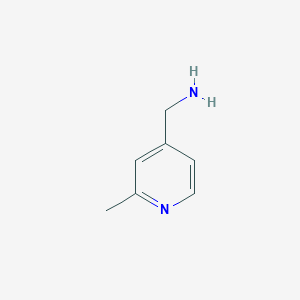
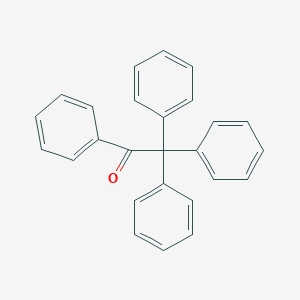
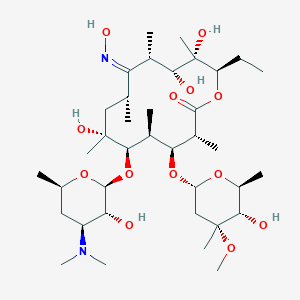

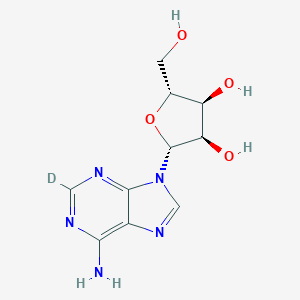
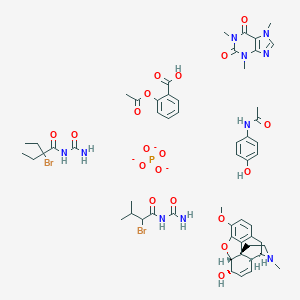
![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)